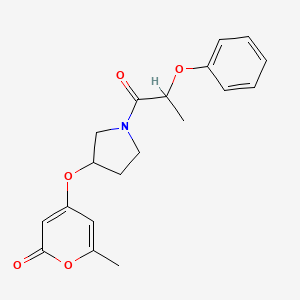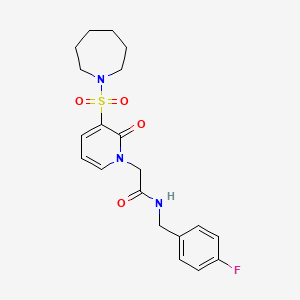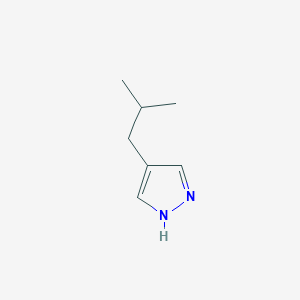
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MP3P and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MP3P involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which can affect neurotransmitter release and neuronal activity. MP3P has also been found to have some activity at other receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP3P has been found to have a variety of biochemical and physiological effects. In addition to its affinity for the dopamine D3 receptor, MP3P has been found to inhibit the reuptake of dopamine and norepinephrine, which can increase their levels in the brain. This compound has also been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MP3P in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying reward and motivation pathways in the brain. However, one limitation of using MP3P is its relatively low selectivity for the dopamine D3 receptor, as it also has some activity at other receptors. This can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on MP3P. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. MP3P has been found to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor in reward and motivation pathways in the brain. Further research is needed to fully understand the potential applications of MP3P in scientific research.
Synthesemethoden
The synthesis of MP3P involves the reaction of 6-methyl-4-hydroxy-2H-pyran-2-one with 1-(2-phenoxypropanoyl)pyrrolidine-3-amine. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MP3P has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This makes MP3P a potential tool for studying these pathways and their role in addiction and other psychiatric disorders.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-10-17(11-18(21)23-13)25-16-8-9-20(12-16)19(22)14(2)24-15-6-4-3-5-7-15/h3-7,10-11,14,16H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXXEWDLIFOQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)



![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)


![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)


![N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2825825.png)